Filgotinib-d4 is classified as a selective inhibitor of Janus kinase 1 (JAK1), which plays a crucial role in various signaling pathways involved in inflammation and immune responses. Its primary applications are in research settings focused on inflammatory diseases and conditions where JAK1 inhibition may be beneficial.
The synthesis of N-[5-[4-[(1,1-dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]-cyclopropane-2,2,3,3-d4-carboxamide involves several key steps:
The specific conditions for each reaction step may vary based on the reagents used and desired purity levels.
The molecular formula of Filgotinib-d4 is with a molecular weight of approximately 429.53 g/mol. The structure consists of:
The presence of deuterium (D) atoms in place of hydrogen (H) enhances the compound's stability and aids in analytical detection methods such as mass spectrometry.
Filgotinib-d4 can participate in various chemical reactions:
These reactions are critical for modifying the compound for various research applications.
Filgotinib-d4 functions primarily as a selective inhibitor of Janus kinase 1 (JAK1). The mechanism involves:
In vitro studies have shown that Filgotinib has an IC50 value for JAK1 inhibition around 10 nM and exhibits selectivity over other kinases such as JAK3 and JAK2.
Key physical and chemical properties include:
These properties are essential for understanding the compound's behavior in biological systems and its potential for therapeutic applications.
Filgotinib-d4 is primarily used in:
This compound provides valuable insights into drug development processes for conditions such as rheumatoid arthritis and other inflammatory disorders.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3